molecular formula C16H26N2O2 B7582837 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

Cat. No. B7582837
M. Wt: 278.39 g/mol
InChI Key: BAKOGRLBMRCYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, also known as CPP-115, is a potent and selective inhibitor of an enzyme called GABA aminotransferase. This enzyme is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is an important inhibitory neurotransmitter that helps to regulate neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function and behavior. In

Mechanism of Action

1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a range of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity, and increasing its levels can lead to a reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to have a range of biochemical and physiological effects on the brain. Some of these effects include:
- Increased GABA levels: As mentioned earlier, 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea increases the levels of GABA in the brain by inhibiting GABA aminotransferase.
- Reduced neuronal excitability: GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing GABA levels, 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can reduce neuronal excitability and calm the brain.
- Anticonvulsant effects: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to have anticonvulsant effects in animal models of epilepsy, likely due to its ability to increase GABA levels.
- Anxiolytic effects: Some studies have suggested that increasing GABA levels in the brain can have anxiolytic effects. 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has several advantages and limitations for lab experiments. Some of the advantages include:
- Selectivity: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a selective inhibitor of GABA aminotransferase, which means that it does not affect other enzymes or neurotransmitters in the brain.
- Potency: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a potent inhibitor of GABA aminotransferase, which means that it can be used at low concentrations in lab experiments.
- Stability: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is stable in solution and can be stored for long periods of time.
Some of the limitations of 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea for lab experiments include:
- Cost: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a relatively expensive compound, which may limit its use in some lab experiments.
- Solubility: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has limited solubility in water, which may make it difficult to use in some experiments.
- Specificity: While 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a selective inhibitor of GABA aminotransferase, it may still have some off-target effects in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea. Some of these include:
- Clinical trials: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has shown promise in preclinical studies for its potential therapeutic applications. Further clinical trials will be needed to determine its safety and efficacy in humans.
- Combination therapies: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea may be used in combination with other drugs to enhance its therapeutic effects or reduce potential side effects.
- Development of new GABA aminotransferase inhibitors: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a potent and selective inhibitor of GABA aminotransferase, but there may be other compounds that are even more effective or have different mechanisms of action.
- Development of new delivery methods: 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is currently administered orally, but there may be other delivery methods that could improve its efficacy or reduce potential side effects.

Synthesis Methods

1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can be synthesized using a multistep process that involves the reaction of several different intermediates. The first step involves the reaction of 3-cyclopropylcyclohexanone with 1,4-dibromobutane to form a cyclopropane ring. This intermediate is then reacted with sodium hydride to form a carbanion, which is then reacted with 7-oxabicyclo[2.2.1]heptan-2-one to form the final product, 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea.

Scientific Research Applications

1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been studied extensively in both preclinical and clinical studies for its potential therapeutic applications. Some of the areas where 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has shown promise include:
- Epilepsy: GABA is an important neurotransmitter that helps to regulate neuronal activity and prevent seizures. By increasing the levels of GABA in the brain, 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to have anticonvulsant effects in animal models of epilepsy.
- Addiction: GABA is also involved in the reward pathway in the brain and can play a role in addiction. By increasing GABA levels, 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to reduce drug-seeking behavior in animal models of addiction.
- Anxiety: Some studies have suggested that increasing GABA levels in the brain can have anxiolytic effects. 1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to reduce anxiety-like behavior in animal models of anxiety.

properties

IUPAC Name

1-(3-cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-16(18-14-9-13-6-7-15(14)20-13)17-12-3-1-2-11(8-12)10-4-5-10/h10-15H,1-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKOGRLBMRCYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)NC2CC3CCC2O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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